6-Aminoquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUYVWJDAEWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360772 | |
| Record name | 6-Amino-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54243-58-2 | |
| Record name | 6-Amino-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Aminoquinazoline 2,4 1h,3h Dione and Its Analogues
Classical and Established Synthetic Routes
The foundational methods for constructing the quinazoline-2,4(1H,3H)-dione core have been well-established, relying on fundamental organic reactions. These routes often begin with readily available precursors like anthranilic acid and its derivatives.
Reactions of Anthranilic Acid Derivatives with Cyanates
A traditional and widely utilized method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with a cyanate (B1221674) source, typically potassium cyanate. This reaction proceeds via an initial nucleophilic attack of the amino group of the anthranilic acid on the cyanate to form an intermediate o-ureidobenzoic acid.
An efficient one-pot synthesis has been developed where various anthranilic acid derivatives react with potassium cyanate in water to form the corresponding urea (B33335) derivatives. researchgate.net Subsequent treatment of these intermediates leads to the desired quinazoline-2,4(1H,3H)-dione products. This method is notable for its use of water as a solvent, making it an eco-friendly approach. researchgate.net
Cyclization Reactions under Acidic or Basic Conditions
The cyclization of the intermediate formed from the reaction of anthranilic acid derivatives is a crucial step and can be promoted by either acidic or basic conditions.
Base-Catalyzed Cyclization:
In many synthetic protocols, the cyclization of the o-ureidobenzoic acid intermediate is efficiently achieved using a base. For instance, in a one-pot synthesis starting from anthranilic acids and potassium cyanate in water, the cyclization of the resulting urea derivatives is facilitated by the addition of sodium hydroxide (B78521) (NaOH). researchgate.net This base promotes the intramolecular nucleophilic attack of the ureido nitrogen onto the carboxylic acid group, leading to the formation of the quinazoline-2,4(1H,3H)-dione ring system. The reaction often results in the formation of the monosodium salt of the product, which upon acidification with an acid like hydrochloric acid (HCl), yields the final quinazoline-2,4(1H,3H)-dione in near-quantitative yields. researchgate.net
Acid-Catalyzed Cyclization:
Acid-catalyzed cyclization is another established method to form the quinazoline-2,4(1H,3H)-dione ring. This approach is particularly useful for specific substrates. For example, 3-hydroxy-1H-quinazoline-2,4(1H,3H)-dione derivatives can be prepared by heating a suspension of the corresponding 3-benzyloxy precursors in a mixture of 48% hydrobromic acid and glacial acetic acid at reflux for several hours. sci-hub.se This process not only facilitates the cyclization but also achieves debenzylation to reveal the hydroxyl group at the N-3 position.
| Starting Material | Reagents and Conditions | Product | Yield |
| 3-Benzyloxy-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 3-5 h | 3-Hydroxy-1H-quinazoline-2,4(1H,3H)-dione | 75% |
| 6-Chloro-3-benzyloxy-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 3-5 h | 6-Chloro-3-hydroxy-1H-quinazoline-2,4(1H,3H)-dione | 95% |
| 3-Benzyloxy-6-nitro-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 3-5 h | 3-Hydroxy-6-nitro-1H-quinazoline-2,4(1H,3H)-dione | 85% |
| 6-Amino-3-benzyloxy-quinazoline-2,4(1H,3H)-dione | 48% HBr, glacial acetic acid, reflux, 6 h, neutralize | 6-Amino-3-hydroxy-1H-quinazoline-2,4(1H,3H)-dione | - |
Approaches involving 2-Aminobenzonitrile and Carbon Dioxide Fixation
A more modern and atom-economical approach to quinazoline-2,4(1H,3H)-diones involves the direct fixation of carbon dioxide (CO2) with 2-aminobenzonitriles. This method is advantageous as it utilizes an abundant, non-toxic, and renewable C1 source. The reaction typically requires a catalyst to proceed efficiently.
Various catalytic systems have been developed for this transformation, often employing basic catalysts. The reaction mechanism is believed to involve the activation of either the 2-aminobenzonitrile, the CO2, or both simultaneously. nih.gov For instance, ionic liquids with basic anions can effectively catalyze this reaction. nih.govnih.gov The basic anion can activate the amino group of the 2-aminobenzonitrile, which then reacts with CO2. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed carbamate (B1207046) on the nitrile group leads to the quinazoline-2,4(1H,3H)-dione product. nih.gov
Modern and Eco-Efficient Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the preparation of 6-aminoquinazoline-2,4(1H,3H)-dione and its analogues. These strategies often involve one-pot procedures and the use of green reaction media.
One-Pot Synthesis Techniques
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, resources, and minimizing waste. Several one-pot methods for the synthesis of quinazoline-2,4(1H,3H)-diones have been reported.
One such method involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This metal-free catalytic approach allows for the construction of a variety of substituted quinazoline-2,4(1H,3H)-diones in good to excellent yields. The reaction can be performed under microwave irradiation or at room temperature for certain activated substrates. nih.gov
| 2-Aminobenzamide (B116534) Derivative | Product | Yield (Procedure A - MW) | Yield (Procedure C - RT with PMB activation) |
| 2-Aminobenzamide | Quinazoline-2,4(1H,3H)-dione | 94% | - |
| 2-Amino-6-methylbenzamide | 6-Methylquinazoline-2,4(1H,3H)-dione | 87% | - |
| 2-Amino-6-chlorobenzamide | 6-Chloroquinazoline-2,4(1H,3H)-dione | - | 93% |
| 2-Amino-6-fluorobenzamide | 6-Fluoroquinazoline-2,4(1H,3H)-dione | 29% | 74% |
Another efficient one-pot procedure, as mentioned earlier, is the reaction of anthranilic acids with potassium cyanate in water, followed by base-catalyzed cyclization and subsequent acidification. researchgate.net This method is particularly noteworthy for its operational simplicity and use of an environmentally benign solvent.
Green Chemistry Approaches and Environmentally Benign Solvents
A significant focus of modern synthetic chemistry is the development of environmentally friendly processes. In the context of quinazoline-2,4(1H,3H)-dione synthesis, this has led to the exploration of aqueous reaction media and catalyst-free conditions.
Remarkably, it has been discovered that the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles can proceed efficiently in water without the need for any catalyst. beilstein-journals.org Excellent yields can be obtained under these conditions, whereas the reaction does not proceed significantly in organic solvents. beilstein-journals.org Theoretical studies suggest that in water, CO2 can form carbonic acid (H2CO3), which is a more reactive species for the subsequent reaction with 2-aminobenzonitrile.
Furthermore, the use of water as a solvent has been successfully applied to the classical route from anthranilic acids and potassium cyanate, leading to a highly eco-efficient, one-pot synthesis at room temperature. researchgate.net The only waste generated from this process is the aqueous filtrate, highlighting its green credentials. researchgate.net
| Starting Materials | Catalyst/Solvent | Product | Yield |
| 2-Aminobenzonitrile, CO2 | Water, no catalyst | Quinazoline-2,4(1H,3H)-dione | 91% |
| 4-Methyl-2-aminobenzonitrile, CO2 | Water, no catalyst | 6-Methylquinazoline-2,4(1H,3H)-dione | 85% |
| 4-Methoxy-2-aminobenzonitrile, CO2 | Water, no catalyst | 6-Methoxyquinazoline-2,4(1H,3H)-dione | 82% |
| Anthranilic acid, Potassium cyanate | Water, NaOH then HCl | Quinazoline-2,4(1H,3H)-dione | 99% |
| 4-Chloroanthranilic acid, Potassium cyanate | Water, NaOH then HCl | 6-Chloroquinazoline-2,4(1H,3H)-dione | 98% |
Catalytic Methods in Synthesis
Catalysis offers efficient and sustainable routes to quinazoline-2,4(1H,3H)-diones, often under mild conditions with high atom economy. Both metal-based and organic catalysts have been successfully employed.
Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Iron)
Transition metal-catalyzed reactions are powerful tools for the synthesis of quinazolines and their derivatives. researchgate.net These methods often involve the formation of key carbon-nitrogen and carbon-carbon bonds through various catalytic cycles.
Palladium: Palladium catalysts are widely used for the synthesis of quinazolin-4(3H)-ones and related structures. acs.orgnih.gov A notable approach involves the palladium-catalyzed three-component reaction of 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence, which offers operational simplicity and yields ranging from moderate to excellent. acs.org Another strategy describes a palladium-catalyzed oxidative cycloaddition of 3-substituted quinazoline-2,4(1H,3H)-diones with alkynes, facilitated by silver(I) oxidants, to produce tetracyclic azepino[3,2,1-ij]quinazoline-1,3(2H)-diones. thieme-connect.com This transformation is believed to proceed through N-H palladation followed by ortho-C-H activation. thieme-connect.com Furthermore, a sustainable method utilizing a magnetically recoverable palladium catalyst has been developed for the multicomponent synthesis of quinazolinones, achieving high yields (82-98%) in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst demonstrates high stability and can be recycled multiple times without significant loss of activity. frontiersin.org
Copper: Copper catalysts provide an alternative, often more economical, approach. Copper(I) bromide has been shown to catalyze a domino reaction between alkyl halides and anthranilamides under aerobic conditions to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Copper-catalyzed methods have also been developed for the one-pot synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and anilines through an isocyanide insertion and subsequent cyclocondensation. acs.org This method is effective at ambient temperature under an air atmosphere. acs.org
Iron: Iron, being an earth-abundant and environmentally friendly metal, has emerged as a catalyst for quinazoline (B50416) synthesis. nih.gov Iron(III) chloride catalyzes the reaction of isatoic anhydride (B1165640) with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Additionally, an efficient iron-catalyzed cascade synthesis of quinazolinone derivatives has been developed using inexpensive and environmentally benign FeCl₃ without the need for any ligand or additive. nih.gov FeBr₂ has also been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. mdpi.com
Table 1: Comparison of Metal-Catalyzed Syntheses of Quinazolinone Derivatives
| Catalyst | Reactants | Key Features | Yield Range | Reference |
|---|---|---|---|---|
| Palladium | 2-Aminobenzamides, Aryl Halides, Isocyanide | Three-component reaction, operational simplicity | Moderate to Excellent | acs.org |
| Palladium | 3-Substituted Quinazoline-2,4(1H,3H)-diones, Alkynes | Oxidative cycloaddition, C-H activation | Moderate to Good | thieme-connect.com |
| Magnetic Pd | Aryl Iodides, Carbonyl Source, 2-Aminobenzamide | Multicomponent, recyclable catalyst, green solvent | 82-98% | frontiersin.org |
| Copper(I) bromide | Alkyl Halides, Anthranilamides | Domino reaction, aerobic conditions | Good to Excellent | organic-chemistry.org |
| Copper(II) acetate | Isocyanobenzoate, Anilines | One-pot cascade, ambient temperature | Good | acs.org |
| Iron(III) chloride | Isatoic Anhydride, Amidoximes | Simple, efficient | Not specified | organic-chemistry.org |
| FeCl₃ | Not specified | Ligand-free, environmentally friendly | Not specified | nih.gov |
| FeBr₂ | 2-Aminobenzylamines, Amines | Aerobic conditions | Good to Excellent | mdpi.com |
Organocatalysis and Magnetic Base Catalysts
Organocatalysis provides a metal-free alternative for the synthesis of quinazolinone derivatives, aligning with the principles of green chemistry. uni-giessen.dersc.org These methods often utilize small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. uni-giessen.de
Acid-catalyzed two-component synthesis is a common organocatalytic approach. For instance, trifluoroacetic acid (TFA) promotes the reaction of anthranilamides and ketoalkynes to furnish 2-aryl(alkyl)-quinazolin-4(3H)-ones in good yields through a selective C-C triple bond cleavage. nih.gov Similarly, phosphorous acid (H₃PO₃) can be used for the cyclo-condensation of 2-aminobenzamides and β-ketoesters. nih.gov Chiral organocatalysts have been employed for the enantioselective construction of 2,3-dihydroquinazolinones from 2-aminobenzamide and aldehydes, achieving high yields and enantioselectivities. nih.gov
Magnetic base catalysts, such as magnetic ionic liquids, offer the advantages of both homogeneous and heterogeneous catalysis. For example, a magnetic ionic liquid, bmim[FeCl₄], has been used as a catalyst in a one-pot, three-component synthesis of quinazolines from 2-aminobenzophenone, benzaldehyde, and ammonium (B1175870) acetate, with yields ranging from 86-95%. nih.gov This catalyst can be easily recovered and reused multiple times. nih.gov
Ionic Liquid-Promoted Syntheses
Ionic liquids (ILs) have gained attention as both solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable structures. nih.govmdpi.com They offer an environmentally benign alternative to volatile organic solvents.
Several studies have explored the use of basic ionic liquids to catalyze the synthesis of quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles and carbon dioxide. mdpi.com The basicity of the IL is crucial for activating the amino group of the o-aminobenzonitrile. mdpi.com For example, 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([Bmim][OH]) was one of the first basic ILs used for this purpose. mdpi.com Other ILs with basic anions like carboxylates and aprotic heterocyclic anions have also been investigated. mdpi.com In some cases, the reaction can be promoted by choline (B1196258) hydroxide in water. mdpi.com
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying reaction procedures. nih.gov
An example of an MCR is the synthesis of quinazolines from 2-aminobenzophenone, benzaldehyde, and ammonium acetate, catalyzed by a magnetic ionic liquid. nih.gov This one-pot reaction proceeds with high atom economy and yields. nih.gov Another MCR involves a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide to construct quinazolin-4(3H)-ones. acs.org A sustainable MCR for quinazolinone synthesis has also been developed using a magnetically recoverable palladium catalyst, coupling aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. frontiersin.org
Regioselective Synthesis and Functionalization at the C-6 Position
The regioselective synthesis and functionalization of the quinazoline scaffold, particularly at the C-6 position, are crucial for developing derivatives with specific biological activities.
A palladium-catalyzed Suzuki cross-coupling reaction has been utilized for the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This methodology allows for the formation of a C-C bond at specific positions of the quinazoline ring, including the C-6 position, by coupling bromo-substituted quinazolines with appropriate boronic acid derivatives. mdpi.com
The synthesis of this compound itself provides a key intermediate for further functionalization at the C-6 position. sci-hub.se For instance, the 6-amino group can be transformed into various other functional groups. Treatment of 6-amino-3-hydroxyquinazoline-2,4-dione with diformylhydrazine affords a 6-(1,2,4-triazol-4-yl) derivative. sci-hub.se Reaction with succinic or phthalic anhydride leads to the corresponding 6-succinamido or 6-phthalamido compounds. sci-hub.se
Derivatization Strategies for Structural Elaboration
Derivatization of the this compound core allows for the exploration of structure-activity relationships and the development of compounds with improved properties.
One common strategy involves N-alkylation of the quinazoline-2,4(1H,3H)-dione ring, followed by further modifications. For example, N-alkylation with ethyl chloroacetate (B1199739) and subsequent hydrazinolysis provides a key dihydrazide intermediate. nih.gov This intermediate can then be used to introduce various heterocyclic rings at the N-1 and N-3 positions. nih.gov
Another approach involves the derivatization of the 6-amino group. The 6-aminoquinazoline derivative can be reacted with phenyl isocyanate to form a 6-phenylureido derivative. sci-hub.se Furthermore, the synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety has been reported, highlighting the potential for introducing complex substituents to modulate biological activity. rsc.org
Pharmacological and Biological Research of 6 Aminoquinazoline 2,4 1h,3h Dione Derivatives
Anticancer Activities and Mechanisms of Action
Derivatives of the quinazoline-2,4(1H,3H)-dione core have been the subject of extensive research, revealing their potential as potent anticancer agents. Their primary mechanism of action involves the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
Tyrosine Kinase Inhibition
Tyrosine kinases (TKs) are a family of enzymes that play a pivotal role in cell signaling, controlling processes such as cell growth, differentiation, and survival. The aberrant activation of TKs is a common feature of many cancers, making them a prime target for therapeutic intervention. Quinazolinone derivatives have shown remarkable efficacy in inhibiting several of these key enzymes.
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, with several approved drugs, such as Gefitinib and Erlotinib, featuring a quinazoline (B50416) core. nih.gov While research specifically detailing the 6-amino-quinazoline-2,4(1H,3H)-dione scaffold as an EGFR inhibitor is not extensively published, studies on structurally related quinazolinone derivatives highlight the potential of this chemical class.
For instance, a series of novel 3-methyl-quinazolinone derivatives were designed and synthesized to target EGFR. nih.gov In this research, compounds were evaluated for their inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). The results indicated that specific substitutions on the phenyl ring attached to the quinazolinone core were critical for activity. One of the most potent compounds, 5k , demonstrated significant inhibition of EGFRwt-TK. nih.gov Molecular docking studies suggested that this compound likely exerts its inhibitory effect by forming stable hydrogen bonds with key amino acid residues within the ATP-binding site of the EGFR kinase domain. nih.gov
Table 1: EGFR Inhibition by a Representative Quinazolinone Derivative
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 5k | EGFRwt-TK | 10 |
Data sourced from scientific literature. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tbzmed.ac.ir Inhibiting VEGFR-2 is a key strategy in anticancer therapy. Derivatives of quinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of this receptor.
Research into 3-substituted quinazoline-2,4(1H,3H)-dione derivatives identified several compounds with significant VEGFR-2 inhibitory activity. nih.gov In one study, a series of compounds were tested, with cabozantinib (B823) used as a reference inhibitor. Compound 4b was found to be superior to cabozantinib in VEGFR-2 inhibition, while compound 2c was equipotent. nih.gov These compounds demonstrate nanomolar efficacy, highlighting the potential of the quinazoline-2,4(1H,3H)-dione scaffold for developing powerful anti-angiogenic agents.
Table 2: VEGFR-2 Inhibition by 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | VEGFR-2 IC₅₀ (µM) |
|---|---|
| 2c | 0.052 |
| 4b | 0.035 |
| 4e | 0.071 |
| Cabozantinib (Reference) | 0.053 |
Data sourced from scientific literature. nih.gov
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and metastasis. Overcoming resistance to targeted therapies is a major challenge in oncology, and the activation of c-Met is one such resistance mechanism. nih.gov Consequently, c-Met is a critical target for cancer treatment.
Studies have shown that quinazoline-2,4(1H,3H)-dione derivatives can effectively inhibit c-Met kinase. A series of 3-substituted derivatives demonstrated remarkable c-Met inhibitory activity, with compounds 2c , 4b , and 4e showing substantial inhibition in the nanomolar range. nih.gov Further research on 3-phenylquinazolin-2,4(1H,3H)-diones bearing a thiourea (B124793) moiety also identified potent c-Met inhibitors, with compound 3e being the most active. nih.gov Docking studies revealed that the α-oxo group of the quinazoline ring forms a crucial hydrogen bond with the Met1160 residue in the kinase's binding site. nih.gov
Table 3: c-Met Kinase Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound Series | Compound | c-Met IC₅₀ (µM) |
|---|---|---|
| 3-Substituted nih.gov | 2c | 0.084 |
| 3-Substituted nih.gov | 4b | 0.063 |
| 3-Substituted nih.gov | 4e | 0.070 |
| 3-Phenyl-thiourea nih.gov | 3e | 0.048 |
Data sourced from scientific literature. nih.govnih.gov
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to numerous cellular functions, including cell survival, proliferation, and metabolism. The p110α isoform, encoded by the PIK3CA gene, is frequently mutated and overexpressed in many human cancers, making it a highly attractive target for drug development. nih.gov
While specific studies on 6-aminoquinazoline-2,4(1H,3H)-dione derivatives as PI3Kα inhibitors are limited, research on other 4-aminoquinazoline derivatives has shown significant promise. In one such study, a series of 4-aminoquinazoline derivatives were synthesized and evaluated, leading to the identification of compound 6b as a potent and selective inhibitor of PI3Kα. nih.gov This compound effectively suppressed PI3Kα kinase activity with a low nanomolar IC₅₀ value and subsequently blocked the downstream PI3K/Akt pathway in cancer cells. nih.gov These findings suggest that the broader quinazoline scaffold is well-suited for targeting this crucial oncogenic pathway.
Table 4: PI3Kα Inhibition by a Representative 4-Aminoquinazoline Derivative
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 6b | PI3Kα | 13.6 |
Data sourced from scientific literature. nih.gov
Targeting a single signaling pathway can lead to the development of resistance through the activation of alternative pathways. Therefore, developing single molecules that can inhibit multiple key targets simultaneously is a highly attractive therapeutic strategy. tbzmed.ac.ir This approach can offer improved efficacy and a lower likelihood of drug resistance.
Within the quinazoline-2,4(1H,3H)-dione class, a dual inhibition strategy targeting both c-Met and VEGFR-2 has proven particularly successful. This dual inhibition is considered a robust strategy to overcome therapeutic resistance. nih.gov Research has identified several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives that show remarkable dual inhibition of both c-Met and VEGFR-2 at nanomolar concentrations. nih.govnih.gov For example, compounds 4b and 4e were highlighted for their potent dual activity. nih.gov Molecular modeling indicates these compounds fit well into the binding sites of both kinases, similar to the approved dual inhibitor cabozantinib. nih.gov While dual EGFR/VEGFR-2 inhibitors are more commonly based on other quinazoline scaffolds like 4-anilinoquinazolines, the success of the quinazoline-2,4-dione core in dual c-Met/VEGFR-2 inhibition underscores its versatility and importance in developing multi-targeted anticancer agents. tbzmed.ac.irnih.gov
Table 5: Dual c-Met/VEGFR-2 Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
|---|---|---|
| 2c nih.gov | 0.084 | 0.052 |
| 3e nih.gov | 0.048 | 0.083 |
| 4b nih.gov | 0.063 | 0.035 |
| 4e nih.gov | 0.070 | 0.071 |
DNA Repair Pathway Modulation
Derivatives of this compound have emerged as potent modulators of DNA repair pathways, a critical target in cancer therapy. By interfering with the cell's ability to repair DNA damage, these compounds can enhance the efficacy of traditional cancer treatments like chemotherapy and radiation.
Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition
A significant area of investigation for this compound derivatives is their ability to inhibit Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, ultimately resulting in cell death, especially in cancer cells with pre-existing DNA repair defects.
Several studies have synthesized and evaluated novel quinazolinedione derivatives as PARP-1 inhibitors. For instance, a series of 2-substituted-6-{[3-(4-carbamoyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]methyl}quinazolin-4(3H)-one derivatives were designed and shown to exhibit potent PARP-1 inhibitory activity.
| Compound | Target | IC50 (nM) |
| 2-substituted-6-{[3-(4-carbamoyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-hydroxypropoxy]methyl}quinazolin-4(3H)-one derivative | PARP-1 | 1.8 |
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and repair. Inhibiting these enzymes can lead to DNA strand breaks and subsequent cell death, making them a key target for anticancer drugs. Certain derivatives of this compound have demonstrated the ability to inhibit DNA topoisomerases.
Research into novel 1,3,4-oxadiazole-quinazoline derivatives has identified compounds with significant DNA topoisomerase IIα inhibitory activity. One particular derivative, 8g, which features a 3,4,5-trimethoxy substitution on the phenyl ring, was found to be a potent inhibitor.
| Compound | Target | IC50 (µM) |
| 2-((5-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Derivative 8g) | Topoisomerase IIα | 0.21 |
Cell Cycle Regulation and Apoptosis Induction
In addition to modulating DNA repair pathways, this compound derivatives have been shown to regulate the cell cycle and induce apoptosis, two fundamental processes in controlling cell proliferation and eliminating cancerous cells.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK5)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a common feature of cancer, making them an attractive target for therapeutic intervention. Studies have explored the potential of this compound derivatives as CDK inhibitors. For example, certain quinazoline derivatives have been identified as inhibitors of CDK2 and CDK5.
| Compound | Target | IC50 (µM) |
| 2-((5-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Derivative 8g) | CDK2 | 0.09 |
| 2-((5-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (Derivative 8g) | CDK5 | 0.12 |
Cell Cycle Arrest Studies
The inhibition of CDKs and other cellular targets by this compound derivatives often leads to cell cycle arrest, preventing cancer cells from dividing and proliferating. Research has demonstrated that these compounds can induce cell cycle arrest at various phases. For instance, the potent topoisomerase IIα and CDK2/5 inhibitor, derivative 8g, was shown to cause a significant increase in the percentage of cells in the G2/M phase of the cell cycle in MCF-7 breast cancer cells.
Apoptosis Induction Pathways
Ultimately, the anticancer activity of many this compound derivatives culminates in the induction of apoptosis, or programmed cell death. These compounds can trigger apoptosis through various mechanisms, including the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins.
Modulation of Key Signaling Pathways
The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers, including gastric cancer. nih.govenamine.net Derivatives of quinazoline have been investigated as inhibitors of this pathway. One such derivative, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key downstream effector of the Wnt/β-catenin pathway. nih.gov
Inhibition of Lef1 by 2,4-DAQ leads to the suppression of Wnt/β-catenin target genes such as AXIN2, MYC, and LGR5. nih.gov This, in turn, has been shown to inhibit the growth of gastric cancer cells by inducing apoptosis and to impede their migration and invasion. nih.gov Furthermore, transcriptome sequencing has revealed that 2,4-DAQ is particularly effective against gastric cancers with elevated expression of Wnt-signaling pathway-related genes. nih.gov This highlights the potential of quinazoline derivatives to target specific molecular aberrations in cancer.
Signal transducer and activator of transcription 3 (STAT3) and Forkhead box protein O3a (FOXO3a) are critical regulators of cellular processes, and their dysregulation is a hallmark of hepatocellular carcinoma (HCC). researchgate.net Quinazoline-2,4(1H,3H)-dione (Qd) has been identified as a modulator of both STAT3 and FOXO3a signaling pathways in HepG2 liver cancer cells. researchgate.net
While Qd maintains basal levels of STAT3 gene and protein expression, it significantly increases the gene expression of FOXO3a, a known tumor suppressor. researchgate.net The inactivation of FOXO3a is a common event in cancer cells. researchgate.net The modulatory effect of Qd on these pathways contributes to its cytotoxic effects on HepG2 cells, inducing both apoptosis and necroptosis. researchgate.net This is evidenced by the upregulation of pro-apoptotic markers like Bax and Caspase 3, and necroptotic markers such as RIPK1, RIPK3, and MLKL, alongside the downregulation of the anti-apoptotic marker Bcl2. researchgate.net
The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation, and its dysregulation is associated with various inflammatory diseases and cancers. nih.gov Certain alkylthiourea quinazoline derivatives have been developed as selective inhibitors of NF-κB activation. nih.gov
One notable compound selectively inhibits the nuclear translocation of the NF-κB dimer without affecting its release from the IκB complex. nih.gov This compound was found to suppress the production of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα), in macrophage-like THP-1 cells. nih.gov Interestingly, this inhibition of NF-κB activation occurs with low general cytotoxicity, suggesting a favorable therapeutic window. nih.gov
Preclinical Efficacy in Cancer Cell Lines and In Vivo Models
Quinazoline derivatives have demonstrated significant preclinical efficacy against a variety of cancer cell lines and in animal models. nih.govresearchgate.net These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov
A series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. researchgate.net Among them, 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione showed potent activity against liver (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cell lines. researchgate.net
Another study focused on novel quinazolin-4(3H)-one derivatives as histone deacetylase 6 (HDAC6) inhibitors. One compound, in particular, exhibited potent anti-proliferative activity against HCT116, MCF7, and B16 tumor cell lines. nih.gov This compound was found to induce cell cycle arrest at the G2 phase and promote apoptosis in MCF-7 cells. nih.gov
In vivo studies have further substantiated the anticancer potential of quinazoline derivatives. For instance, a quinazolin-2,4-dione-based hydroxamic acid, acting as a selective HDAC6 inhibitor, potentiated the antitumor activity of paclitaxel (B517696) in a non-small cell lung cancer mouse model when administered orally. nih.gov Similarly, a potent PARP-1/2 inhibitor from the quinazoline-2,4(1H,3H)-dione class demonstrated remarkable antitumor activity in both a breast cancer xenograft model and a glioblastoma orthotopic model in mice. nih.gov Furthermore, a 4-(3-1H-indazolyl)amino quinazoline derivative, developed as a PAK4 inhibitor, significantly induced apoptosis and blocked the cell cycle at the G0/G1 phase in A549 lung cancer cells. nih.gov
| Compound Type | Cancer Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Potent cytotoxic activity | researchgate.net |
| Quinazolin-4(3H)-one derivative (HDAC6 inhibitor) | HCT116 (Colon), MCF7 (Breast), B16 (Melanoma) | Potent anti-proliferative activity, cell cycle arrest (G2), apoptosis induction | nih.gov |
| 4-(3-1H-indazolyl)amino quinazoline derivative (PAK4 inhibitor) | A549 (Lung) | Induction of apoptosis, cell cycle arrest (G0/G1) | nih.gov |
| Compound Type | In Vivo Model | Observed Effects | Reference |
|---|---|---|---|
| Quinazolin-2,4-dione-based hydroxamic acid (HDAC6 inhibitor) | Non-small cell lung cancer mouse model | Potentiated antitumor activity of paclitaxel | nih.gov |
| Quinazoline-2,4(1H,3H)-dione derivative (PARP-1/2 inhibitor) | Breast cancer xenograft and glioblastoma orthotopic models in mice | Remarkable antitumor activity | nih.gov |
Antimicrobial Activities
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The core quinazoline scaffold has been the basis for the development of novel compounds aimed at combating bacterial resistance. nih.govmediresonline.org
A series of novel quinazoline-2,4(1H,3H)-dione derivatives designed as inhibitors of bacterial gyrase and DNA topoisomerase IV demonstrated moderate to broad-spectrum antibacterial activity. nih.gov Notably, compounds with triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone showed significant activity. One such compound displayed moderate activity against Staphylococcus aureus and equipotent activity to reference drugs against Escherichia coli. nih.gov Another derivative in this series showed moderate activity against Staphylococcus aureus and Escherichia coli. nih.gov
In a separate study, newly synthesized quinazolin-2,4-dione derivatives were evaluated against a Gram-negative Escherichia coli O78 strain. nih.gov Two compounds, in particular, exhibited reproducible and effective antibacterial activity. nih.gov Furthermore, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and a related compound demonstrated significant antibacterial activity against a panel of microorganisms including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, and Escherichia coli, with zones of inhibition ranging from 10 to 16 mm. mediresonline.org The substitution of an amino group at the third position appeared to enhance the antibacterial activity. mediresonline.org
| Compound/Derivative Type | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione with triazole moieties | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Moderate activity against S. aureus; equipotent to reference drugs against E. coli | nih.gov |
| Quinazolin-2,4-dione derivative | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Moderate activity against both strains | nih.gov |
| Quinazolin-2,4-dione derivatives | Escherichia coli O78 (Gram-negative) | Effective antibacterial activity | nih.gov |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus species (Gram-positive); Pseudomonas aeruginosa, Escherichia coli (Gram-negative) | Significant antibacterial activity (inhibition zones 10-16 mm) | mediresonline.org |
Antifungal Spectrum of Activity
Quinazoline derivatives have demonstrated notable antifungal properties. Specifically, 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols have been synthesized and evaluated for their in vitro activity against various fungal species. nih.gov Many of these compounds exhibited significant inhibitory effects against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov In some cases, complete inhibition of fungal growth was observed at a minimum inhibitory concentration (MIC) of 12.5 μg/mL, highlighting their potential as promising antifungal agents. nih.gov The core structure of quinazoline-2,4-dione has been identified as a key contributor to this antifungal activity. researchgate.net
Table 1: Antifungal Activity of Quinazoline Derivatives
| Compound Type | Fungal Species | Activity | Reference |
|---|---|---|---|
| 6,7-bis(arylthio)-quinazoline-5,8-diones | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good antifungal activity, with some compounds showing complete inhibition at 12.5 μg/mL. | nih.gov |
| Furo[2,3-f]quinazolin-5-ols | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good antifungal activity, with some compounds showing complete inhibition at 12.5 μg/mL. | nih.gov |
Antitubercular Investigations
The quinazoline scaffold has been a focal point in the search for new antitubercular agents. researchgate.net A variety of quinazolin-4(3H)-one derivatives have been shown to possess antimycobacterial properties. researchgate.net For instance, certain 4-alkylthio derivatives of 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one displayed activity against Mycobacterium tuberculosis, whereas the corresponding 4-alkyloxy derivatives were inactive. researchgate.net
In another study, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov Compounds with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline ring, such as compounds 3l and 3m , demonstrated potent activity against the H37Rv strain with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Furthermore, compound 3k , which features an imidazole (B134444) ring at the 2-position, showed significant inhibition against both susceptible and MDR strains, with MIC values of 4 and 16 µg/mL, respectively. nih.gov
Additionally, quinolone derivatives have been explored for their antitubercular potential. rsc.org Structure-activity relationship studies led to the synthesis of compounds 6b6 , 6b12 , and 6b21 , which exhibited MIC values between 1.2 and 3 µg/mL against the M. tuberculosis H37Rv strain and also showed excellent activity against a tested MDR-TB strain. rsc.org
Table 2: Antitubercular Activity of Quinazoline Derivatives
| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Alkylthio derivatives | Not specified | Active | researchgate.net |
| Compound 3l (di-substituted aryl moiety) | H37Rv | 2 | nih.gov |
| Compound 3m (di-substituted aryl moiety) | H37Rv | 2 | nih.gov |
| Compound 3k (imidazole ring) | H37Rv | 4 | nih.gov |
| Compound 3k (imidazole ring) | MDR strains | 16 | nih.gov |
| Compound 6b6 (quinolone derivative) | H37Rv | 1.2-3 | rsc.org |
| Compound 6b12 (quinolone derivative) | H37Rv | 1.2-3 | rsc.org |
| Compound 6b21 (quinolone derivative) | H37Rv | 1.2-3 | rsc.org |
| Compound 6b6 (quinolone derivative) | MDR-TB | 3 | rsc.org |
| Compound 6b12 (quinolone derivative) | MDR-TB | 2.9 | rsc.org |
| Compound 6b21 (quinolone derivative) | MDR-TB | 0.9 | rsc.org |
Inhibition of Bacterial Enzymes (e.g., Gyrase, DNA Topoisomerase IV)
Quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov These compounds are considered fluoroquinolone-like inhibitors. nih.gov A study reported the synthesis of a novel series of these derivatives, with some compounds demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
Further research into quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole, and/or oxazole (B20620) moieties has identified new candidates for DNA gyrase inhibition. nih.govrsc.org One such derivative, a quinazolinone compound, was found to significantly inhibit the activity of S. aureus DNA gyrase with an IC50 value of 0.25 µM. nih.gov Another compound in this series, 3c , which features an acylthiourea linkage, showed the best antibacterial activity against all tested pathogenic bacteria at low concentrations. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituents, with electron-withdrawing groups like –NO2 and –Cl enhancing their antibacterial effect. nih.gov
Table 3: Inhibition of Bacterial Enzymes by Quinazoline Derivatives
| Compound/Derivative | Target Enzyme | Bacterial Strain | IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinazolinone derivative I | S. aureus DNA gyrase | S. aureus | 0.25 | nih.gov |
| Acylthiourea derivative II | S. aureus DNA gyrase | S. aureus | 14.59 | nih.gov |
| Pyrazole derivative | B. subtilis DNA gyrase | B. subtilis | 0.25 | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus GyrB | S. aureus | 1.21 | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Sodium/Hydrogen Exchanger Type 1 (NHE-1) Inhibition
Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of the sodium/hydrogen exchanger type 1 (NHE-1). mdpi.comnih.gov NHE-1 is a membrane protein that plays a crucial role in maintaining intracellular pH and is implicated in various cellular functions, including those of immune cells. nih.gov The introduction of a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones has proven to be a successful strategy for developing NHE-1 inhibitors. mdpi.comnih.gov
In one study, novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties were synthesized. mdpi.comnih.gov The most potent NHE-1 inhibitor from this series, compound 3a , also exhibited antiplatelet activity. mdpi.comnih.gov Derivatives containing a 5-amino-1,2,4-triazole, a conformationally rigid mimic of guanidine, were found to be more active, suggesting that this structural feature is favorable for NHE-1 inhibition. mdpi.comnih.gov
Table 4: NHE-1 Inhibition by Quinazoline Derivatives
| Compound | Description | Activity | Reference |
|---|---|---|---|
| 3a | N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione with two guanidine moieties | Most potent NHE-1 inhibitor in the series, also shows antiplatelet activity. | mdpi.comnih.gov |
| 4a | N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione with 5-amino-1,2,4-triazole side chains | Inhibits NO synthesis and IL-6 secretion in macrophages; alleviates acute lung injury. | mdpi.comnih.gov |
| 4b | N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione with 5-amino-1,2,4-triazole side chains | Dose-dependently inhibits NO synthesis and IL-6 secretion in macrophages. | nih.gov |
Attenuation of Inflammatory Responses (e.g., LPS-Stimulated Macrophages)
Derivatives of quinazoline-2,4(1H,3H)-dione have been shown to effectively attenuate inflammatory responses, particularly in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6). nih.gov
A study investigating guanidine derivatives of quinazoline-2,4(1H,3H)-dione found that compounds 4a and 4b , which contain 5-amino-1,2,4-triazole side chains, dose-dependently inhibited NO synthesis and IL-6 secretion in primary murine macrophages without causing significant cytotoxicity. nih.gov Compound 4a was particularly effective, inhibiting IL-6 secretion with an IC50 of 51.75 µM. researchgate.net This compound also demonstrated protective effects in a mouse model of LPS-induced acute lung injury by reducing neutrophil infiltration, edema, and tissue damage. mdpi.comnih.govresearchgate.net These findings suggest that quinazolin-2,4(1H,3H)-diones bearing 5-amino-1,2,4-triazole side chains are promising candidates for the development of agents to treat inflammation-mediated lung injury. nih.gov
Table 5: Anti-inflammatory Effects of Quinazoline Derivatives on LPS-Stimulated Macrophages
| Compound | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| 4a | Inhibition of IL-6 secretion | 51.75 | researchgate.net |
| 4a and 4b | Inhibition of NO synthesis | High micromolar concentrations | researchgate.net |
Antiviral Activities (e.g., Anti-HIV, Anti-Vaccinia, Anti-Adenovirus)
The antiviral potential of quinazoline derivatives has been investigated against a range of viruses, including Human Immunodeficiency Virus (HIV), vaccinia virus, and adenovirus.
A series of 6-aminoquinolone compounds were evaluated for their in vitro activity against HIV-1. nih.gov Compound 12a , which has a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was the most active, inhibiting HIV-1 replication with an EC50 value of 0.1 µM. nih.gov The presence of the C-6 amino group was found to be important for antiviral activity, as its replacement with a fluorine atom led to a decrease in potency. nih.gov These active quinolone derivatives are believed to exert their effect by interacting with TAR RNA. nih.gov
In the realm of DNA viruses, novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been identified as specific inhibitors of vaccinia virus and adenovirus. nih.gov A series of these compounds containing a 1,2,3-triazole moiety were synthesized and evaluated. nih.gov Compound 24b11 was the most potent inhibitor of vaccinia virus, with an EC50 value of 1.7 µM. nih.gov Compound 24b13 showed the highest activity against adenovirus-2, with an EC50 of 6.2 µM, which was lower than that of the reference drugs. nih.gov
Table 6: Antiviral Activity of Quinazoline Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Reference |
|---|---|---|---|
| 12a (6-aminoquinolone) | HIV-1 | 0.1 | nih.gov |
| 24b11 (3-hydroxy-quinazoline-2,4(1H,3H)-dione) | Vaccinia virus | 1.7 | nih.gov |
| 24b13 (3-hydroxy-quinazoline-2,4(1H,3H)-dione) | Adenovirus-2 | 6.2 | nih.gov |
Other Pharmacological Research Areas of this compound Derivatives
Derivatives of this compound have been the subject of extensive pharmacological research, revealing a broad spectrum of biological activities beyond their primary applications. These investigations have explored their potential in treating a variety of conditions, including neurological disorders, cardiovascular diseases, and metabolic syndromes. The following sections detail the research findings in these diverse pharmacological areas.
Anticonvulsant Properties
The quinazoline scaffold is a significant structure in the development of anticonvulsant agents. nih.gov Research has shown that various derivatives of quinazolin-4(3H)-one possess anticonvulsant and CNS depressant activities. mdpi.com The search for new anticonvulsant drugs with improved efficacy and reduced side effects has been a continuous effort since the discovery of methaqualone, a sedative-hypnotic quinazolinone. mdpi.com
Several studies have focused on synthesizing and evaluating new quinazoline derivatives for their anticonvulsant potential. In one study, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives were synthesized and evaluated. mdpi.com Compounds 4b , 7b-f , 8a , and 9b from this series demonstrated significant anticonvulsant activity when compared to diazepam. mdpi.com Another study reported that newly synthesized quinazoline analogues, compounds 8 , 13 , and 19 , were highly potent, offering 100% protection against myoclonic seizures induced by subcutaneous pentylenetetrazole (scPTZ) without causing neurotoxicity. nih.gov These compounds were found to be more potent than the established antiepileptic drug ethosuximide. nih.gov
Further research into 2,3-disubstituted quinazolin-4(3H)-one derivatives revealed that compounds 7a and 8b provided 100% protection against seizures induced by pentylenetetrazole (PTZ). mdpi.com The mechanism of action for these compounds is suggested to be the positive allosteric modulation of the GABAA receptor, which was confirmed through in vivo flumazenil (B1672878) antagonism assays. mdpi.com Additionally, some novel fluorinated quinazolines have been designed and synthesized, with compounds showing high activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES)-induced seizure tests. nih.gov
The development of new quinazolinone derivatives continues to be a promising area of research for identifying more effective and safer anticonvulsant therapies. researchgate.net
Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound | Test Model | Activity | Reference |
| 4b, 7b-f, 8a, 9b | Maximal Electroshock (MES) | Significant anticonvulsant activity | mdpi.com |
| 8, 13, 19 | Subcutaneous Pentylenetetrazole (scPTZ) | 100% protection against myoclonic seizures | nih.gov |
| 7a, 8b | Pentylenetetrazole (PTZ) | 100% protection against seizures | mdpi.com |
| Fluorinated quinazolines | scPTZ and MES | High anticonvulsant activity | nih.gov |
Cardiovascular Effects (e.g., Antihypertensive, Vasodilatory, Antiplatelet Activity)
Quinazoline derivatives have been extensively investigated for their cardiovascular effects, particularly as antihypertensive agents. nih.govacs.org A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to have significant hypotensive effects in normotensive rats. nih.govacs.org Some of these compounds were as potent as prazosin (B1663645), a known antihypertensive drug. nih.govacs.org Further studies in conscious spontaneously hypertensive rats showed that while some new compounds were less potent than prazosin at lower doses, two of them were more efficacious at higher doses. nih.govacs.org
In another study, novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive activity. nih.gov Seven of the eighteen synthesized compounds exhibited a hypotensive effect and induced bradycardia, with some showing better activity than prazosin. nih.gov The substitution of electron-withdrawing groups like NO2 and Cl on the phenyl ring attached to the quinazolinone moiety was found to increase antihypertensive activity. tandfonline.com Compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20) was identified as the most potent in one such series. tandfonline.com
Beyond antihypertensive effects, certain quinazolinone derivatives have demonstrated antiplatelet activity. The compound 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) was found to inhibit platelet aggregation induced by various agents in both washed rabbit platelets and human platelet-rich plasma. nih.gov The antiplatelet effect of CK53 is believed to be primarily due to the direct inhibition of phosphoinositides breakdown. nih.gov
Table 2: Cardiovascular Effects of Selected Quinazoline Derivatives
| Compound/Series | Effect | Key Findings | Reference |
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Antihypertensive | Some compounds as potent as prazosin, with two being more efficacious at higher doses. | nih.govacs.org |
| Substituted quinazolin-4(3H)-one derivatives | Antihypertensive | Seven compounds showed hypotensive effect and bradycardia, some better than prazosin. | nih.gov |
| N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20) | Antihypertensive | Most potent in its series. | tandfonline.com |
| 2-(4-[1-(2-chlorophenyl)piperazinyl]) methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CK53) | Antiplatelet | Inhibited platelet aggregation by inhibiting phosphoinositides breakdown. | nih.gov |
Antiglycation and Antioxidant Properties
Quinazoline derivatives have emerged as a significant class of compounds with potent antioxidant and antiglycation properties. mdpi.com Oxidative stress, caused by an excess of free radicals, necessitates the development of effective antioxidant agents. mdpi.com
Several studies have synthesized and evaluated quinazolinone derivatives for their antioxidant capabilities. A series of 2-substituted quinazolin-4(3H)-ones were tested, and it was found that the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring, is crucial for antioxidant activity. nih.gov Specifically, dihydroxy-substituted quinazolinones, such as compounds 21e , 21g , and 21h , exhibited the most potent radical scavenging activity. nih.gov The addition of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was also shown to enhance antioxidant activity. nih.gov
Further research on polyphenolic derivatives of quinazolin-4(3H)-one confirmed that linking the quinazolin-4(3H)-one moiety with polyphenolic derivatives enhances antiradical activity. nih.gov Ortho-diphenolic compounds, in particular, demonstrated superior antiradical action. mdpi.com The number and position of phenolic groups directly influence the antioxidant activity of these compounds. mdpi.com
In addition to antioxidant effects, some guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to effectively suppress the formation of glycated proteins. researchgate.net This antiglycation activity makes these compounds promising candidates for addressing late diabetic complications. researchgate.net
Table 3: Antioxidant and Antiglycation Activity of Selected Quinazoline Derivatives
| Compound/Series | Property | Key Findings | Reference |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one 21e | Antioxidant | Potent antioxidant with metal-chelating properties. | nih.gov |
| Dihydroxy-substituted quinazolinones 21g, 21h | Antioxidant | High radical scavenging activity. | nih.gov |
| Ortho-diphenolic derivatives of quinazolin-4(3H)-one 5h, 5j, 5k | Antioxidant | Higher radical scavenging activity than reference antioxidants. | mdpi.com |
| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Antiglycation | Effectively suppressed the formation of glycated proteins. | researchgate.net |
Central Nervous System (CNS) Activities (e.g., Antidepressant, Sedative-Hypnotic)
The quinazoline scaffold has been a focal point in the development of drugs targeting the central nervous system (CNS), with many derivatives exhibiting antidepressant and sedative-hypnotic properties. nih.govnih.gov
A series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones were synthesized and evaluated for their anticonvulsant and antidepressant activities. nih.gov Compound 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one emerged as a particularly promising anticonvulsant agent and also showed potential antidepressant effects. nih.gov The mechanism of action for the anticonvulsant activity of these derivatives is thought to be related to an increased concentration of gamma-aminobutyric acid (GABA) in the brain. nih.gov
In another study, novel 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones were designed and synthesized. nih.govresearchgate.net Three of these compounds, 6l , 6u , and 6v , significantly reduced immobility time in the forced swimming test in mice, a common model for antidepressant activity. nih.govresearchgate.net The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) , did not affect spontaneous activity, and its antidepressant effect was comparable to that of fluoxetine. nih.govresearchgate.net The underlying mechanism may involve the regulation of brain monoamine neurotransmitters. nih.gov
Furthermore, certain quinazoline derivatives have been found to possess sedative-hypnotic and anxiolytic properties, highlighting the broad spectrum of CNS activities associated with this chemical class. google.com
Table 4: CNS Activities of Selected Quinazoline Derivatives
| Compound/Series | Activity | Key Findings | Reference |
| 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | Antidepressant, Anticonvulsant | Promising activity, potentially by increasing GABA levels. | nih.gov |
| 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v ) | Antidepressant | Reduced immobility time comparable to fluoxetine; may regulate monoamine neurotransmitters. | nih.govresearchgate.net |
| Quinazoline derivatives | Anxiolytic, Nootropic | Compounds showed pronounced anxiolytic and nootropic activity in vivo. | google.com |
Enzyme and Receptor Modulation (e.g., Cholinesterase, PDE4, 5-HT3A Receptor Antagonism, Carbonic Anhydrase)
Derivatives of this compound have been shown to modulate the activity of various enzymes and receptors, indicating their potential as therapeutic agents for a range of diseases.
Cholinesterase Inhibition: Several novel quinazolinone derivatives have been synthesized and investigated for their ability to inhibit cholinesterases, enzymes implicated in Alzheimer's disease. researchgate.netnih.gov In one study, compounds 6f , 6h , and 7b demonstrated promising anti-acetylcholinesterase activity. nih.gov Another investigation found that compounds 6 and 19 were the most active against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netbohrium.com The quinazoline scaffold is considered a promising basis for developing new drugs for Alzheimer's disease. nih.govmdpi.com
Phosphodiesterase 4 (PDE4) Inhibition: Quinazolinedione derivatives, such as nitraquazone, have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Structure-activity relationship studies have shown that the introduction of additional electron-withdrawing groups can enhance the affinity and activity of these compounds on PDE4. nih.gov The development of novel selective PDE4 inhibitors with new structural scaffolds is an active area of research. nih.gov
Carbonic Anhydrase Inhibition: The 3-hydroxyquinazoline-2,4-dione scaffold has been used to develop potent and selective inhibitors of tumor-associated human carbonic anhydrases (hCAs) IX and XII. nih.govacs.orgsci-hub.se A number of these derivatives showed nanomolar activity against hCA IX and XII while being ineffective against the cytosolic enzymes hCA I and II. nih.govacs.orgsci-hub.se Other studies have also explored various quinazolinone derivatives as inhibitors of different carbonic anhydrase isoforms. researchgate.netmdpi.comresearchgate.net
Other Enzyme and Receptor Targets: Quinazoline-2,4(1H,3H)-dione derivatives have also been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, showing potential as antibacterial agents. nih.govnih.gov Additionally, some derivatives have been developed as potent inhibitors of PARP-1/2, enzymes involved in DNA repair, with potential applications in cancer therapy. drugbank.com The versatility of the quinazoline scaffold allows for its application in targeting a wide range of enzymes and receptors. semanticscholar.orgmdpi.com
Table 5: Enzyme and Receptor Modulation by Quinazoline Derivatives
| Target | Compound/Series | Key Findings | Reference |
| Cholinesterase | 6f, 6h, 7b | Promising anti-acetylcholinesterase activity. | nih.gov |
| Cholinesterase | 6, 19 | Most active against AChE and BChE. | researchgate.netbohrium.com |
| PDE4 | Nitraquazone and analogues | Potent PDE4 inhibitors with anti-inflammatory properties. | nih.gov |
| Carbonic Anhydrase IX/XII | 3-hydroxyquinazoline-2,4-dione derivatives | Potent and selective inhibitors of tumor-associated carbonic anhydrases. | nih.govacs.orgsci-hub.se |
| DNA Gyrase/Topoisomerase IV | Quinazoline-2,4(1H,3H)-dione derivatives | Potential as antibacterial agents. | nih.govnih.gov |
| PARP-1/2 | Quinazoline-2,4(1H,3H)-dione derivatives | Potent inhibitors with potential for cancer therapy. | drugbank.com |
Antigalucomic Activity
The role of quinazoline derivatives in the management of glaucoma has been an area of active investigation, primarily through their action on enzymes and receptors that modulate intraocular pressure (IOP). researchgate.net
One of the key targets for antiglaucoma drugs is the Na+/H+-exchanger (NHE). researchgate.net Guanidine derivatives of quinazoline have been synthesized and shown to inhibit NHE-1 activity. researchgate.net In in vitro studies, all tested quinazoline derivatives at a concentration of 1 nM inhibited the activity of NHE-1. researchgate.net The most active among these was a derivative of quinazoline acetylguanidine. researchgate.net In vivo studies in rats demonstrated that some of these compounds, particularly 4-oxoquinazoline acetylguanidine and its brominated derivative, exhibited IOP-reducing activity. researchgate.net
Another important target for glaucoma treatment is carbonic anhydrase (CA). bohrium.comnih.gov Novel quinazolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.netbohrium.com Compound 16 was identified as the most effective inhibitor for both hCA I and hCA II in one study. bohrium.com The development of CA inhibitors with improved properties, such as nitric oxide-donating sulfonamides, is a promising strategy for more effective glaucoma treatment. nih.gov
The combined ability of some quinazoline derivatives to inhibit both NHE-1 and carbonic anhydrase, along with other pharmacological effects, makes them a promising scaffold for the development of new antiglaucoma agents. researchgate.net
Table 6: Antiglaucomic Activity of Selected Quinazoline Derivatives
| Compound/Series | Target | Key Findings | Reference |
| Guanidine derivatives of quinazoline | Na+/H+-exchanger (NHE-1) | All tested compounds inhibited NHE-1 activity in vitro; some showed IOP-reducing activity in vivo. | researchgate.net |
| Quinazolinone derivative 16 | Carbonic Anhydrase I and II (hCA I, hCA II) | Most effective inhibitor of hCA I and hCA II in its series. | bohrium.com |
| Nitric oxide donating sulfonamide derivatives | Carbonic Anhydrase II (CA II) | Demonstrated IOP lowering effects in rabbits by inhibiting CA II. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Recognition
Influence of Substituents on the Quinazoline-2,4(1H,3H)-dione Core
The quinazoline-2,4(1H,3H)-dione scaffold is a key feature in a variety of biologically active compounds. researchgate.net Modifications to this core structure have been widely explored to develop potent therapeutic agents.
The presence of an amino group at the 6-position of the quinazoline-2,4(1H,3H)-dione ring can be a crucial determinant of biological activity. This functional group can participate in hydrogen bonding and other interactions with biological targets, thereby influencing the compound's efficacy. For instance, in the development of inhibitors for tumor-associated human carbonic anhydrases (hCAs) IX and XII, a 6-aminoquinazoline derivative served as a key starting material for the synthesis of potent and selective inhibitors. sci-hub.se The amino group provided a handle for introducing various substituents, such as 1,2,4-triazol-4-yl, amido, and ureido groups, which were found to be critical for activity. sci-hub.se
Substitutions at other positions of the quinazoline-2,4(1H,3H)-dione core also play a significant role in modulating biological activity.
Position 2: The nature of the substituent at this position can influence the compound's inhibitory potential.
Position 3: Modifications at the 3-position have been shown to be critical for the dual inhibition of c-Met and VEGFR-2 tyrosine kinases. nih.gov For example, the introduction of specific substituted phenyl groups at this position led to compounds with significant inhibitory activity. nih.gov
Position 4: Alterations at the 4-position, often involving the carbonyl group, can impact interactions with target proteins. In the design of p21-activated kinase 4 (PAK4) inhibitors, a 4-aminoquinazoline-2-carboxamide series was developed, highlighting the importance of the amino group at this position for potent and selective inhibition. nih.gov
Positions 7 and 8: Substitutions on the fused benzo ring, including at positions 7 and 8, can also affect the biological profile. For instance, the presence of electron-withdrawing or electron-donating groups at these positions can alter the electronic properties of the entire molecule, thereby influencing its binding affinity to target enzymes.
Table 1: Impact of Substitutions on Biological Activity
| Position of Substitution | Type of Substituent | Resulting Biological Activity |
|---|---|---|
| 6 | Amino group | Key for developing carbonic anhydrase inhibitors sci-hub.se |
| 3 | Substituted phenyl groups | Dual inhibition of c-Met and VEGFR-2 tyrosine kinases nih.gov |
| 4 | Amino group | Potent and selective inhibition of PAK4 nih.gov |
Ligand-Target Interactions: Insights from Crystallography and Spectroscopy
X-ray crystallography and various spectroscopic techniques have provided invaluable insights into the binding modes of quinazoline-2,4(1H,3H)-dione derivatives with their biological targets. These methods have revealed the specific amino acid residues involved in key interactions, such as hydrogen bonding and hydrophobic interactions.
For example, in the case of PAK4 inhibitors, X-ray crystallography guided the structure-based design of a series of 4-aminoquinazoline-2-carboxamide derivatives. nih.gov The crystal structures revealed how these inhibitors occupy the ATP-binding pocket of the kinase, allowing for the optimization of their selectivity and potency.
Spectroscopic analyses, including NMR, are also crucial for confirming the structures of synthesized derivatives and for studying their interactions with target proteins in solution. nih.gov
Design Principles for Enhancing Potency and Selectivity
The development of potent and selective quinazoline-2,4(1H,3H)-dione-based inhibitors relies on several key design principles:
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the active site. nih.gov This approach was successfully employed in the development of PAK4 inhibitors. nih.gov
Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Introduction of Specific Functional Groups: The strategic placement of functional groups that can form specific interactions with the target protein, such as hydrogen bond donors and acceptors, is a common strategy to enhance binding affinity.
Conformational Analysis and Molecular Features Crucial for Activity
The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and how it interacts with its biological target.
Molecular features that are often crucial for activity include:
The presence of hydrogen bond donors and acceptors.
Aromatic rings for π-π stacking interactions.
Specific stereochemistry at chiral centers.
Computational Chemistry and in Silico Investigations
Molecular Docking Studies for Ligand-Protein Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. Studies on 6-substituted quinazoline-2,4(1H,3H)-dione analogs have utilized molecular docking to understand their interaction with various enzymes.
For instance, molecular docking studies on a series of 6-aryl-2-styrylquinazolin-4(3H)-ones were performed to investigate their binding motif within the active sites of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets for anticancer agents. These in silico studies are crucial for rationalizing the observed biological activities and guiding the design of more potent inhibitors. mdpi.com
In another study, derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione featuring aryl substituents at the C-6 or C-7 position were evaluated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. mdpi.com Molecular docking simulations suggested that these compounds could bind to the two Mg²⁺ ions in the enzyme's active center. The docking models revealed that C-6 or C-7 aryl substituents are beneficial for inhibitory activity, potentially due to cation–π interactions with lysine residues (e.g., K141) within the binding pocket. mdpi.com
Similarly, a series of quinazoline-2,4,6-triamine derivatives , which are structurally related to 6-aminoquinazoline-2,4(1H,3H)-dione, were docked into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The docking studies, performed using AutoDock Vina, aimed to elucidate the binding modes of these novel compounds within the EGFR-TK active site. nih.gov
The table below summarizes findings from molecular docking studies on various 6-substituted quinazoline (B50416) derivatives.
| Compound Series | Target Protein | Key Findings |
| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | Investigated hypothetical binding motifs to understand anticancer properties. mdpi.com |
| C-6/C-7 Aryl-3-hydroxyquinazoline-2,4(1H,3H)-diones | HCV NS5B Polymerase | Aryl groups at C-6/C-7 improve activity, possibly via cation–π interactions with active site residues like K141. mdpi.com |
| Quinazoline-2,4,6-triamine derivatives | EGFR Tyrosine Kinase (EGFR-TK) | Elucidated binding modes in the active site to explain inhibitory activity. nih.gov |
| 6-Arylquinazolin-4-amines | Cdc2-like Kinase 4 (Clk4) | Docking suggests binding at the kinase hinge region, mimicking the interaction of known inhibitors like erlotinib with EGFR. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on the stability of ligand-protein complexes and the conformational changes that may occur upon binding.
For a series of quinazoline-2,4,6-triamine derivatives designed as EGFR tyrosine kinase inhibitors, MD simulations were conducted to assess the stability of the ligand-protein complexes. nih.gov Such simulations are critical for validating the docking poses and understanding the dynamic behavior of the inhibitor within the enzyme's active site over a period of time, which can provide insights that static docking models cannot.
In a broader context of quinazoline derivatives, MD simulations have been applied to understand their interaction with various targets. For example, a 200 ns simulation was used to study the binding dynamics of certain quinazoline derivatives with EGFR, demonstrating the stability and consistent interaction of the ligands in the active site. frontiersin.org Similarly, MD simulations were employed to study tetrahydroquinazoline derivatives as mTOR inhibitors, helping to confirm the stability of the docked complexes. nih.gov These studies underscore the importance of MD simulations in confirming the stability of predicted binding modes and providing a more dynamic picture of the ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.
Several QSAR studies have been conducted on quinazoline derivatives, including those with substitutions at the 6-position, to understand the structural requirements for their biological activities. A study on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) utilized 3D-QSAR modeling. acs.orgnih.gov The resulting models showed good predictive capabilities, with high R² and Q² values (R²=0.88, Q²=0.79 for Clk4; R²=0.85, Q²=0.82 for Dyrk1A), indicating their reliability for predicting the activities of novel ligands. acs.org
Another QSAR study focused on quinazoline derivatives as cytotoxic agents against the MCF-7 breast cancer cell line. nih.gov This analysis identified that constitutional, functional, chemical, and charge descriptors were significant parameters for predicting the anticancer activity of these compounds. nih.govunar.ac.id The development of robust 3D-QSAR models for quinazoline-4(3H)-one analogs as EGFR inhibitors has also been reported, with the best models being used to design more potent therapeutic agents. unar.ac.id
The table below presents a summary of statistical results from a 3D-QSAR study on 6-arylquinazolin-4-amines. acs.org
| Target | QSAR Model | R² (Training Set) | Q² (Test Set) |
| Clk4 | Atom-based 3D-QSAR | 0.88 | 0.79 |
| Dyrk1A | Atom-based 3D-QSAR | 0.85 | 0.82 |
These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity, thereby guiding further drug design. frontiersin.org
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to screen large compound databases (virtual screening) to identify new potential lead compounds.
Pharmacophore and 3D-QSAR models were developed for a series of 6-arylquinazolin-4-amines to understand their structure-activity correlation as Clk4 and Dyrk1A inhibitors. acs.orgnih.gov The insights gained from these models are valuable for future lead compound identification and optimization. acs.orgnih.gov
In a broader application, a 3D-QSAR-based pharmacophore model was developed from known quinazoline-based acetylcholinesterase (AChE) inhibitors. nih.gov This validated model was then used as a filter in a virtual screening workflow to screen the ASINEX database, leading to the identification of novel potential AChE inhibitors. nih.gov Similarly, pharmacophore models have been developed for other classes of quinazolinone derivatives to guide the design of novel anti-inflammatory agents. nih.gov
Virtual screening has also been employed to identify novel inhibitors from compound databases for various targets. For example, multistage virtual screening methods have been used to screen databases to predict new ligands for the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.gov These computational screening approaches are cost-effective and efficient in identifying promising hit compounds for further experimental validation. mdpi.com
Quantum Chemical Calculations in Structure Elucidation and Activity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of molecules. These calculations are valuable for understanding reaction mechanisms, elucidating molecular structures, and predicting properties that are relevant to biological activity.
For the parent compound, quinazoline-2,4(1H,3H)-dione , quantum chemical calculations using the G3(MP2)//B3LYP composite method were performed to assess the relative energetic stabilities of its different tautomeric forms. researchgate.net Such studies are fundamental to understanding the intrinsic properties of the core scaffold. The calculations also provided estimates for the standard molar enthalpy of formation in the gaseous phase. researchgate.net
In the context of drug design, DFT-based analyses have been applied to quinazoline derivatives identified through virtual screening to study their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Molecular Electrostatic Potential (MESP) maps. frontiersin.org These properties are important for understanding the reactivity and intermolecular interactions of the compounds, which are crucial for their binding to biological targets. For instance, DFT calculations were part of a comprehensive computational workflow to identify novel acetylcholinesterase inhibitors based on the quinazoline scaffold. nih.gov
Future Directions and Therapeutic Perspectives for 6 Aminoquinazoline 2,4 1h,3h Dione Research
Design and Synthesis of Next-Generation Analogues
The future of drug discovery with the 6-aminoquinazoline-2,4(1H,3H)-dione core lies in the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. The quinazoline-2,4(1H,3H)-dione moiety itself is a key structural unit in compounds designed as inhibitors for various enzymes, including poly(ADP-ribose)polymerase (PARP) and cyclin-dependent kinase 5 (CDK5). nih.gov The synthetic versatility of the quinazoline (B50416) scaffold allows for systematic modifications to explore structure-activity relationships (SAR).
Researchers have successfully synthesized a variety of derivatives by modifying different positions of the quinazoline ring. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety were designed as potent PARP-1/2 inhibitors. rsc.org SAR studies in this series revealed that small alkyl or aromatic groups at the N1 position were better tolerated than bulkier groups. nih.gov In another study, N1- and N3-bis-substituted derivatives were created by alkylating the starting quinazoline-2,4(1H,3H)-dione with benzyl (B1604629) bromoacetate, followed by further modifications to introduce guanidine (B92328) moieties, which are favorable for inhibiting the Na+/H+ exchanger-1 (NHE-1). nih.gov
Furthermore, the synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives has opened new avenues. These compounds, acting as metal ion chelators, have shown promise as anti-HCV agents. mdpi.com The synthesis involves reacting bromoanthranilic acid with triphosgene, followed by treatment with benzyloxyamine and subsequent intramolecular cyclization. mdpi.com SAR studies on these analogues indicated that substitutions at the C-6 or C-7 position with aryl groups can be beneficial for improving antiviral activity, potentially through cation–π interactions with the target protein. mdpi.com The design of such next-generation analogues is crucial for maximizing therapeutic potential and overcoming existing limitations. nih.gov
Development of Multi-Targeted Therapeutics
A significant trend in modern drug discovery is the development of multi-targeted therapeutics, which can simultaneously modulate multiple biological targets involved in a disease pathway. This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance. rsc.org The this compound scaffold is an ideal platform for creating such polypharmacological agents.
A notable example is the design of dual inhibitors targeting both c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinases, two key proteins in cancer progression and angiogenesis. nih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were synthesized and shown to have dual inhibitory activity in the nanomolar range. nih.gov Similarly, researchers have developed quinazoline-2,4(1H,3H)-dione derivatives that act as dual inhibitors of PARP-1 and PARP-2, enzymes critical for DNA repair in cancer cells. rsc.org Certain compounds in this series demonstrated potent inhibition of both enzymes, with IC50 values at the 10⁻⁹ M level for PARP-1 and 10⁻⁸ M for PARP-2. rsc.org
Another area of interest is overcoming multidrug resistance (MDR) in cancer. Some 2,4-disubstituted quinazoline derivatives have been developed as modulators of ABC transporters like P-glycoprotein (P-gp), MRP1, and BCRP, which are responsible for pumping drugs out of cancer cells. nih.gov One such compound displayed a dual inhibitory effect against both P-gp and BCRP. nih.gov The development of these multi-targeted agents represents a sophisticated strategy to tackle complex diseases like cancer.
| Compound | Target(s) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 2c | c-Met / VEGFR-2 | 0.084 / 0.052 | nih.gov |
| Compound 4b | c-Met / VEGFR-2 | 0.075 / 0.035 | nih.gov |
| Compound 4e | c-Met / VEGFR-2 | 0.063 / 0.071 | nih.gov |
| Compound 11 | PARP-1 / PARP-2 | 0.0133 / 0.0678 | nih.gov |
Advanced Preclinical and Mechanistic Studies
To translate promising compounds into clinical candidates, advanced preclinical and mechanistic studies are essential. For derivatives of this compound, this involves a deep dive into their mechanism of action, in vitro cellular effects, and in vivo efficacy in animal models.
Mechanistic studies often employ molecular docking to understand how these compounds bind to their target proteins. For dual c-Met/VEGFR-2 inhibitors, docking simulations revealed that the compounds fit into the binding sites similarly to the known drug cabozantinib (B823), forming crucial hydrogen bonds with highly conserved aspartate residues in the kinase domains. nih.gov For a potent PARP-1 inhibitor, co-crystallization with the target protein revealed a unique binding mode, providing a structural basis for its activity. rsc.org
In cellular assays, these compounds have demonstrated a range of effects. The dual c-Met/VEGFR-2 inhibitors were shown to arrest the cell cycle and induce significant levels of apoptosis in colon cancer cells. nih.gov A novel PARP inhibitor not only showed cytotoxicity against a breast cancer cell line but also strongly potentiated the effect of the chemotherapy drug temozolomide. rsc.org
In vivo studies provide the ultimate preclinical validation. A potent PARP inhibitor, when used in combination with temozolomide, demonstrated strong tumor growth inhibition in a mouse xenograft model of breast cancer. rsc.org Similarly, a novel ROR1 pseudokinase inhibitor based on a quinoline (B57606) scaffold, a related heterocyclic system, significantly inhibited tumor growth and metastasis in mice, confirming its potential as a therapeutic candidate. acs.org These advanced studies are critical for identifying the most promising compounds for further development.
Exploration of Novel Therapeutic Applications
While much of the focus on quinazoline derivatives has been in oncology, the structural versatility of the this compound scaffold allows for its exploration in a wide array of other diseases.
Antiviral Activity: Researchers have designed and synthesized 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as metal ion chelators to inhibit the hepatitis C virus (HCV) NS5B polymerase. mdpi.com Several of these compounds exhibited potent anti-HCV activity at the cellular level, with one derivative, 21t, showing an EC₅₀ of 2.0 μM, making it one of the most potent metal ion chelators reported for this application. mdpi.com
Antibacterial Agents: In an effort to combat antibiotic resistance, a series of quinazoline-2,4(1H,3H)-dione derivatives were designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, mimicking the action of fluoroquinolones. nih.gov Several of these novel compounds displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
Anti-inflammatory Agents: Novel N¹,N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine moieties have been synthesized and profiled for anti-inflammatory activity. nih.gov One compound, 4a, was found to inhibit nitric oxide (NO) synthesis and IL-6 secretion in macrophages and was effective in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, suggesting its potential for treating cytokine-mediated inflammatory conditions. nih.gov
Other Applications: Derivatives have also been investigated as inhibitors of carbonic anhydrases for potential use in cancer sci-hub.se, as antidiabetic agents through the inhibition of α-amylase and α-glucosidase mdpi.com, and as anticonvulsants nih.gov. This expansion into new therapeutic areas highlights the broad utility of the quinazoline-2,4(1H,3H)-dione core.
| Compound | Therapeutic Application | Target | Activity Metric (Value) | Reference |
|---|---|---|---|---|
| Compound 21k | Anti-HCV | NS5B Polymerase | EC₅₀ (6.4 µM) | mdpi.com |
| Compound 21t | Anti-HCV | NS5B Polymerase | EC₅₀ (2.0 µM) | mdpi.com |
| Compound 13 | Antibacterial | Gyrase/Topoisomerase IV | Broad Spectrum Activity | nih.gov |
| Compound 4a | Anti-inflammatory | NHE-1 / Macrophage function | Inhibits NO and IL-6 | nih.gov |
| Compound 26 | Anticancer | hCA IX / hCA XII | Kᵢ (16.2 nM / 45.5 nM) | sci-hub.se |
Addressing Challenges in Drug Development for Quinazoline-Based Compounds
Despite their therapeutic promise, quinazoline-based compounds face several challenges in drug development, including the emergence of drug resistance, and issues with bioavailability and toxicity. nih.govmdpi.comnih.gov
Overcoming Drug Resistance: Drug resistance is a major hurdle, particularly in cancer therapy. nih.gov One key strategy is the development of compounds that can overcome resistance mechanisms, such as mutations in the target protein or the overexpression of drug efflux pumps. mdpi.com For example, researchers have designed 4-anilinoquinazoline (B1210976) derivatives specifically to inhibit EGFR mutants that are resistant to first-generation inhibitors. mdpi.com Another approach involves creating compounds that inhibit the efflux pumps directly, such as the dual P-gp/BCRP inhibitors, thereby restoring the efficacy of co-administered anticancer drugs. nih.gov
Improving Pharmacokinetic Properties: Poor solubility and low bioavailability can limit the clinical utility of potent compounds. nih.gov Medicinal chemists address this by modifying the lead structure to enhance these properties. The introduction of fluorine atoms or specific functional groups can improve lipophilicity, absorption, and metabolic stability. nih.govnih.gov For instance, the introduction of a difluoromethyl group in one series of ROR1 inhibitors was found to improve both solubility and cellular uptake rate compared to less soluble analogues. acs.org
Enhancing Selectivity and Reducing Toxicity: To minimize side effects, next-generation compounds must be highly selective for their intended target. Structure-based drug design, guided by X-ray crystallography, allows for the precise optimization of inhibitors to fit the target's binding pocket while avoiding interaction with off-targets, such as other kinases. nih.gov Preclinical evaluation of toxicity against normal cell lines is also a critical step, as demonstrated in the study of dual c-Met/VEGFR-2 inhibitors, where the lead compounds showed significantly less toxicity to normal cells compared to cancer cells. nih.gov Continuous research and development are essential to overcome these challenges and maximize the therapeutic potential of quinazoline-based drugs. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Aminoquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Traditional synthesis involves anthranilic acid derivatives or 2-aminobenzamide, with modifications to improve yields. For example, a modified Lange and Sheible method achieves 92% yield by optimizing nitration conditions using sulfuric and nitric acids at 0°C . Advanced routes employ CO₂ fixation with 2-aminobenzonitrile under catalytic conditions, avoiding toxic reagents like phosgene . Key optimizations include temperature control (e.g., ice baths for exothermic steps), stoichiometric adjustments, and purification via column chromatography (petroleum ether/ethyl acetate) .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR : ¹H and ¹³C NMR (including 2D COSY and HMBC) resolve proton coupling and carbon connectivity. For example, H-H COSY identifies spin-spin interactions, while HMBC correlates protons with distal carbons .
- XRD : Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H∙∙∙O interactions with angles ~170–177°) and crystal packing motifs (e.g., centrosymmetric R₂²(8) rings) .
- IR : Confirms carbonyl (C=O) and amine (N–H) stretches .
Q. What are the typical derivatives of this compound studied for pharmacological applications?
- Methodological Answer : Common derivatives include:
- HIV RT inhibitors : 3-Hydroxy-6-substituted biphenyl derivatives (e.g., 9c–9g) with anti-HIV activity, synthesized via nucleophilic substitution and characterized by HRMS and ¹H NMR .
- Anticancer agents : Nitro- and halogen-substituted variants (e.g., 7-iodo derivatives) evaluated for thymidylate synthase inhibition .
- Anti-inflammatory analogs : 5-Methyl-thiazole-fused derivatives analyzed via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR) when synthesizing novel derivatives?
- Methodological Answer : Contradictions arise from overlapping signals or ambiguous assignments. Solutions include:
- 2D NMR : H-H COSY identifies coupled protons, while HMBC links protons to quaternary carbons (e.g., distinguishing C-2 and C-4 carbonyls in quinazoline-diones) .
- Isotopic labeling : For complex cases, deuterated solvents or ¹⁵N-labeling clarifies exchangeable protons (e.g., N–H resonances) .
- Crystallographic cross-validation : XRD data validates proposed structures when spectral ambiguity persists .
Q. What strategies enhance the bioactivity of this compound derivatives against targets like HIV reverse transcriptase?
- Methodological Answer : Bioactivity optimization involves:
- Substituent engineering : Introducing biphenyl or trifluoromethyl groups at C-6 improves target binding (e.g., 9e’s EC₅₀ = 0.8 µM against HIV-1) .
- Hydrogen-bond modulation : 3-Hydroxy groups enhance interactions with catalytic residues, verified via docking studies .
- SAR studies : Systematic variation of substituents (e.g., methoxy vs. hydroxy groups at C-4') identifies pharmacophoric motifs .
Q. How can sustainable synthesis methods reduce the environmental impact of quinazoline-dione production?
- Methodological Answer : Green chemistry approaches include:
- CO₂ utilization : Catalytic cyclization of 2-aminobenzonitrile with CO₂ under aqueous conditions eliminates phosgene and reduces waste .
- Solvent-free reactions : Mechanochemical synthesis minimizes solvent use .
- Biocatalysis : Enzymatic systems (e.g., alcohol amine catalysts) enable room-temperature reactions with high atom economy .
Q. What computational approaches predict hydrogen-bonding networks and crystal packing in quinazoline-dione derivatives?
- Methodological Answer :
- DFT calculations : Model hydrogen-bond strengths (e.g., N–H∙∙∙O bond lengths ~1.89 Å) and optimize crystal lattice energies .
- Molecular dynamics (MD) : Simulate packing motifs (e.g., R₂²(8) rings) under varying temperatures .
- Software tools : Mercury (Cambridge Crystallographic Database) visualizes intermolecular interactions, while CrystalPredictor forecasts polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
